2-[(3-Methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-1-yl)oxy]acetic acid propan-2-yl ester
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Overview
Description
2-[(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-1-yl)oxy]acetic acid propan-2-yl ester is a member of coumarins and an isopropyl ester.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
Research on similar compounds suggests applications in chemical synthesis and structural analysis. For instance, the synthesis of tetrahydrobenzo[b]thiophenes and chromonyl oxazolones, involving similar compounds, has been explored in chemical studies. These processes often entail the creation of heterocyclic compounds and the examination of their structural properties using various spectroscopic techniques (Vasylyev et al., 1999), (Jones, 1981).
Biological Activity Studies
Compounds with structural similarities to 2-[(3-Methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-1-yl)oxy]acetic acid propan-2-yl ester have been studied for their biological activities. For instance, derivatives of benzofuran and benzopyran have been evaluated for their potential antimicrobial properties and other biological activities (El-Fattah, 1998).
Novel Compound Synthesis
The synthesis of novel compounds using similar chemical structures is a significant area of research. This includes the development of new heterocyclic compounds, which are crucial in the pharmaceutical industry for drug development and other applications (Levai et al., 2002).
Germination Inhibition Research
Some studies have investigated the germination inhibitory effects of compounds structurally related to this compound. These studies are important for understanding plant biology and developing agricultural chemicals (Oh et al., 2002).
properties
Molecular Formula |
C19H22O5 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
propan-2-yl 2-[(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl)oxy]acetate |
InChI |
InChI=1S/C19H22O5/c1-11(2)23-17(20)10-22-15-8-12(3)9-16-18(15)13-6-4-5-7-14(13)19(21)24-16/h8-9,11H,4-7,10H2,1-3H3 |
InChI Key |
BEDXARYXRBYZRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC(=O)OC(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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